((3-Chlorophenyl)sulfonyl)-L-methionine

Pharmacokinetics Medicinal Chemistry Bioavailability

((3-Chlorophenyl)sulfonyl)-L-methionine is a synthetic sulfonamide derivative of the essential amino acid L-methionine, with the molecular formula C11H14ClNO4S2 and a molecular weight of 323.82 g/mol. The compound is characterized by the substitution of the amino group of L-methionine with a 3-chlorophenylsulfonyl moiety.

Molecular Formula C11H14ClNO4S2
Molecular Weight 323.8 g/mol
Cat. No. B12397533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3-Chlorophenyl)sulfonyl)-L-methionine
Molecular FormulaC11H14ClNO4S2
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C11H14ClNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1
InChIKeyRUTVKXJQNPCTNU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((3-Chlorophenyl)sulfonyl)-L-methionine (CAS 1262964-13-5): A Differentiated Sulfonamide Amino Acid for Research


((3-Chlorophenyl)sulfonyl)-L-methionine is a synthetic sulfonamide derivative of the essential amino acid L-methionine, with the molecular formula C11H14ClNO4S2 and a molecular weight of 323.82 g/mol. The compound is characterized by the substitution of the amino group of L-methionine with a 3-chlorophenylsulfonyl moiety . While its full biological mechanism is not fully elucidated, it is hypothesized to act as an inhibitor of methionine-utilizing enzymes .

Why ((3-Chlorophenyl)sulfonyl)-L-methionine Cannot Be Substituted with Generic Analogs


Generic substitution with other methionine derivatives or sulfonamide amino acids is not appropriate for ((3-Chlorophenyl)sulfonyl)-L-methionine due to the unique physicochemical and structural properties conferred by the specific 3-chlorophenylsulfonyl group. This group alters key molecular descriptors, such as lipophilicity and hydrogen bonding capacity, which are critical for its hypothesized interactions with methionine-related enzyme active sites . Furthermore, the use of an optically pure L-enantiomer starting material ensures a defined stereochemistry, a parameter not guaranteed in racemic or D-isomer analogs, which is fundamental for any study aiming to probe chiral biological systems .

Quantitative Evidence for Selecting ((3-Chlorophenyl)sulfonyl)-L-methionine


Defined Lipophilicity Profile vs. Parent Amino Acid

((3-Chlorophenyl)sulfonyl)-L-methionine exhibits a computed LogP of 1.8246, a significant increase in lipophilicity compared to its parent molecule, L-methionine, which has a predicted LogP of approximately -2.13 . This >3.9 log unit difference reflects the addition of the hydrophobic 3-chlorophenylsulfonyl group, which is expected to profoundly alter its cellular permeability and distribution profile .

Pharmacokinetics Medicinal Chemistry Bioavailability

High Chemical Purity for Reproducible Research

The compound is commercially supplied with a minimum purity specification of 97% by HPLC, as confirmed by multiple vendors . This level of purity is essential for any biological or chemical assay, ensuring that observed effects are attributable to the target molecule and not to impurities. Lower-grade reagents or in-house synthesized analogs without this level of characterization carry the risk of introducing confounding variables.

Assay Development Quality Control Reproducibility

Stereochemical Purity from L-Methionine Precursor

The synthesis of ((3-Chlorophenyl)sulfonyl)-L-methionine employs optically pure L-methionine as the starting material, ensuring the final product retains a defined (S)-stereochemistry at the α-carbon . This is in contrast to D-methionine derivatives or racemic mixtures, which are biologically distinct. Enzymes and receptors are often stereospecific, and the use of the incorrect enantiomer can lead to false negatives or misinterpretation of biological activity .

Chiral Chemistry Enzyme Specificity Drug Discovery

Primary Research Applications for ((3-Chlorophenyl)sulfonyl)-L-methionine


Probing Methionine Metabolism and Enzyme Inhibition

Due to its structural similarity to L-methionine and the presence of the bulky 3-chlorophenylsulfonyl group, this compound is a candidate for use as a probe or competitive inhibitor in studies of methionine-utilizing enzymes, such as methionine adenosyltransferase (MAT) or methionine aminopeptidase (MetAP) . Its altered lipophilicity profile (LogP 1.8246) may also allow it to access intracellular compartments differently than L-methionine.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The compound serves as a specific data point in SAR campaigns exploring the effect of N-sulfonylation on amino acids . The presence of the 3-chlorophenyl group provides a distinct electronic and steric profile compared to other substituted phenyl sulfonamides (e.g., 4-methyl, 4-tert-butyl, or 2,6-dichloro analogs), making it valuable for understanding the chemical space governing target engagement.

Use as a Building Block in Peptide and Small Molecule Synthesis

Its defined stereochemistry and reactive carboxylic acid group make it a suitable building block for the synthesis of more complex peptidomimetics or small molecules. The sulfonamide linkage is known for its hydrolytic stability, which can be advantageous in designing molecules with enhanced metabolic stability .

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